molecular formula C21H17N5O3 B7695149 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline

Cat. No.: B7695149
M. Wt: 387.4 g/mol
InChI Key: ABZRNUKOIMSZTD-UHFFFAOYSA-N
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Description

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a nitro group, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile. The subsequent steps involve nitration and coupling reactions to introduce the nitro group and the pyridine moiety, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or the oxadiazole ring.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions often require controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline stands out due to its combination of an oxadiazole ring, nitro group, and pyridine moiety, which confer unique chemical reactivity and biological activity. Unlike simpler compounds like dichloroaniline, this compound offers more diverse applications in research and industry.

Properties

IUPAC Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-14-5-2-3-7-17(14)20-24-21(29-25-20)16-8-9-18(19(11-16)26(27)28)23-13-15-6-4-10-22-12-15/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZRNUKOIMSZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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